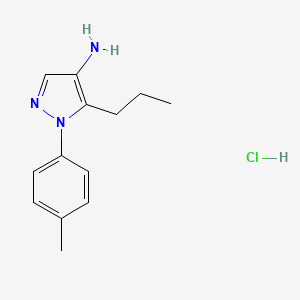

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Description

1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 4-methylphenyl group at the 1-position and a propyl substituent at the 5-position of the pyrazole ring, with an amine group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-(4-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-4-13-12(14)9-15-16(13)11-7-5-10(2)6-8-11;/h5-9H,3-4,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXEENULKWNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring via Hydrazine Condensation

The most versatile and widely used method for synthesizing 5-aminopyrazoles, including the target compound, involves the condensation of hydrazines with β-ketonitriles or β-diketones. The process includes:

- Step 1: Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the precursor (e.g., β-ketonitrile), forming hydrazone intermediates.

- Step 2: Cyclization occurs via attack of the second nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

Alternative Synthetic Approaches

Regioselective Condensation Using α-Benzotriazolylenones

Katritzky et al. developed a regioselective synthesis of substituted pyrazoles by reacting α-benzotriazolylenones with arylhydrazines, followed by base treatment to yield pyrazoles. This approach allows functionalization at the 4-position, which can be adapted for the synthesis of 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine by selecting appropriate benzotriazolylenone precursors and hydrazines.

Solid-Phase Synthesis Techniques

Recent advances include solid-phase synthesis methods where resin-supported β-ketonitriles react with hydrazines to yield 5-aminopyrazoles. This technique offers advantages such as ease of purification and suitability for combinatorial library generation, which could be utilized for analog synthesis of the target compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Condensation of β-ketonitriles with 4-methylphenylhydrazine | β-ketonitrile (propyl-substituted), 4-methylphenylhydrazine | Reflux in ethanol or DMF; acidic/basic cyclization; HCl treatment | Simple, versatile, high regioselectivity | Moderate to high (60-90%) |

| Regioselective condensation with α-benzotriazolylenones | α-benzotriazolylenone, 4-methylphenylhydrazine | Basic medium, removal of benzotriazole | Functionalization at 4-position, high regioselectivity | High (50-94%) |

| Solid-phase synthesis on resin-supported β-ketonitriles | Resin-bound β-ketonitriles, hydrazine derivatives | Room temperature to reflux; resin cleavage | Easy purification, combinatorial potential | Moderate to high |

Research Findings and Notes

- The condensation approach using β-ketonitriles and hydrazines remains the most practical and widely adopted method due to its efficiency and adaptability to various substituents.

- The regioselectivity of substitution on the pyrazole ring is strongly influenced by the choice of starting materials and reaction conditions.

- The hydrochloride salt form of 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine enhances its stability and solubility, which is crucial for biological applications.

- Solid-phase synthesis methods represent a promising area for rapid synthesis and diversification but require specialized equipment and resin materials.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halides, bases, and solvents like dimethylformamide or acetonitrile are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is primarily studied for its pharmacological properties, particularly:

Antiparasitic Activity

Research indicates that this compound exhibits significant efficacy against parasites responsible for diseases such as leishmaniasis and malaria. It disrupts parasite metabolism, inhibiting growth and proliferation. In vitro studies have shown that the compound can reduce parasite viability, making it a candidate for further development as an antiparasitic agent.

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase enzymes, which play a vital role in inflammatory pathways. This suggests potential applications in treating inflammation-related disorders, with studies indicating reduced inflammatory markers in animal models.

Antimicrobial Properties

Preliminary studies have demonstrated antimicrobial activity against various pathogens. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests, revealing comparable results to established antibiotics.

Material Science Applications

In material science, derivatives of pyrazole compounds like this compound are utilized in developing new materials with unique properties. These materials can be engineered for specific applications in electronics and nanotechnology due to their chemical stability and reactivity.

Biological Research Applications

The compound serves as a valuable tool in biological research for studying various pathways and mechanisms. Its interactions with specific molecular targets can elucidate the underlying mechanisms of diseases and aid in drug discovery processes. Key areas of investigation include:

- Enzyme Inhibition Studies : Understanding how the compound inhibits target enzymes can provide insights into its therapeutic potential.

- Cell Signaling Pathways : Investigating its effects on cell signaling can reveal its role in cellular processes relevant to disease states.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimalarial Studies : A study demonstrated that derivatives of pyrazole compounds significantly inhibited Plasmodium falciparum growth in vitro, suggesting that modifications can enhance efficacy against malaria.

- Inflammation Models : Animal models treated with this compound showed reduced inflammation markers compared to controls, indicating potential therapeutic benefits in inflammatory diseases.

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that this compound exhibited notable antimicrobial activity, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazole and imidazole derivatives often exhibit significant variations in crystallographic behavior due to substituent effects. For example:

- 1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimines (): These imidazole-based compounds (Cl and Br variants) crystallize in the triclinic space group P-1 with Z’=2. The dihedral angle between terminal phenyl rings is ~56°, and weak interactions (C–H⋯N, C–H⋯X, π–π) dominate packing . In contrast, the target pyrazole compound likely adopts distinct packing due to differences in core structure (pyrazole vs. imidazole) and substituents (propyl vs. halogens).

- 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (): This pyrazole analog replaces the 4-methylphenyl group with a 2-methylphenyl substituent and introduces a difluoromethyl group.

Data Table: Key Comparisons

Research Findings and Methodological Insights

- Crystallography Tools : Studies on similar compounds (e.g., ) rely on software like SHELXL () and WinGX () for structure refinement and visualization. These tools are critical for analyzing weak intermolecular interactions, which dictate packing behavior .

- Substituent Effects : Halogens (Cl, Br) in enhance dipole interactions, whereas alkyl groups (propyl, methyl) in the target compound may favor hydrophobic packing or metabolic stability .

Biological Activity

1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a propyl group and a para-methylphenyl substituent, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of approximately 251.76 g/mol. Its structure is characterized by:

- Pyrazole Ring : A five-membered heterocyclic structure containing nitrogen atoms.

- Substituents : A propyl group at the 5-position and a para-methylphenyl group at the 1-position.

Research indicates that this compound exhibits significant biological activities through several mechanisms:

- Antiparasitic Activity : The compound has shown efficacy against parasites responsible for diseases such as leishmaniasis and malaria. It disrupts parasite metabolism, inhibiting growth and proliferation.

- Anti-inflammatory Effects : Interaction studies reveal that it inhibits cyclooxygenase enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammation-related disorders .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, with studies indicating effective inhibition zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antiparasitic Efficacy

A study evaluated the antiparasitic effects of various pyrazole derivatives, including this compound. The compound showed promising results in inhibiting the growth of Leishmania donovani in vitro, with an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties in a murine model. Results indicated significant reduction in inflammatory markers following treatment with the pyrazole derivative, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Assessment

A comprehensive antimicrobial evaluation revealed that this compound exhibited strong bactericidal effects against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL, positioning it as a candidate for further development in antimicrobial therapy .

Q & A

Basic: What are the optimal methods for synthesizing 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by functionalization of the pyrazole core. For example, microwave-assisted reactions (e.g., as demonstrated in pyrazole derivatives by Jairo Quiroga et al. ) can reduce reaction time and improve yield. Statistical experimental design (DoE) methods, such as factorial design, are critical for optimizing parameters like temperature, solvent polarity, and catalyst loading. These approaches minimize trial-and-error experimentation while accounting for interactions between variables .

Key Considerations:

- Cyclization: Use Vilsmeier–Haack formylation to generate intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates .

Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., as applied to halogenated pyrazole derivatives ) provides unambiguous confirmation of stereochemistry and bond lengths (mean C–C bond accuracy: ±0.002 Å ).

- NMR Spectroscopy: ¹H and ¹³C NMR should resolve aromatic protons (δ 6.8–7.5 ppm) and propyl chain signals (δ 0.9–2.5 ppm). Compare shifts with structurally similar compounds like 1-(4-bromophenyl)-4-(4-methoxyphenyl)-pyrazol-5-amine .

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

Contradictions often arise from differences in substituent effects, assay conditions, or target selectivity.

- Structural Variants: Compare bioactivity of derivatives with substituents at the 4-methylphenyl or propyl groups. For example, halogenated analogs (e.g., 4-bromo or 4-fluoro) may exhibit enhanced receptor binding .

- Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls. Studies on cannabinoid receptor ligands highlight how assay parameters (e.g., GTPγS binding vs. cAMP assays) influence potency .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features with activity trends across studies .

Advanced: What computational strategies are effective for predicting the reactivity and designing novel derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to predict feasible syntheses .

- QSAR Modeling: Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects with bioactivity. Studies on 1,5-diarylpyrazole cannabinoid ligands demonstrate how electron-withdrawing groups enhance receptor affinity .

- Docking Simulations: Map interactions with targets like GPCRs or enzymes using software such as AutoDock. Compare binding poses with crystallographic data from related compounds .

Advanced: How can researchers elucidate the pharmacological mechanism of action (e.g., GPCR modulation) for this compound?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to measure displacement kinetics. Studies on pyrazole-based ligands show nanomolar affinity for CB1 receptors .

- Signaling Pathway Analysis: Monitor downstream effects (e.g., cAMP inhibition, MAPK activation) in cell-based assays. Contradictions in efficacy may arise from biased agonism or allosteric modulation .

- Mutagenesis Studies: Identify critical residues in the receptor binding pocket by introducing point mutations (e.g., Lys192 in CB1) and measuring activity changes .

Basic: What purification techniques are recommended for isolating intermediates during synthesis?

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases.

- Crystallization: Recrystallize intermediates from ethanol or methanol for high-purity solids. For example, α,β-unsaturated ketones (precursors to pyrazoles) are often crystallized at low temperatures .

- Flash Chromatography: Use silica gel with gradients of 5–20% ethyl acetate in hexane for resolving regioisomers .

Advanced: How do substituent variations at the 4-methylphenyl or propyl positions affect physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) increases logP, enhancing membrane permeability but potentially reducing solubility. Compare with 4-methoxy analogs, which show improved aqueous solubility .

- Bioactivity: Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and target engagement, as seen in kinase inhibitor studies .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) can assess melting points and polymorphic forms. For example, triclinic crystal packing (observed in halogenated derivatives ) may influence dissolution rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.